4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole
Overview
Description
4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole is a chemical compound characterized by its unique structure, which includes a chloromethyl group and a methoxyphenyl group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized with chloroacetyl chloride in the presence of a base to yield the desired isoxazole derivative.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its structural similarity to natural substrates makes it useful in biochemical assays.
Medicine: Research has indicated that derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory and anticancer properties. These derivatives are being explored for their therapeutic potential.
Industry: In the chemical industry, the compound is used in the development of new materials and as a building block for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-(Chloromethyl)benzoic acid
4-Methoxybenzyl chloride
4-(Chloromethyl)anisole
Uniqueness: 4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole stands out due to its unique combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-(chloromethyl)-5-(4-methoxyphenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-10-4-2-8(3-5-10)11-9(6-12)7-13-15-11/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTRQZGTOKDGLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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